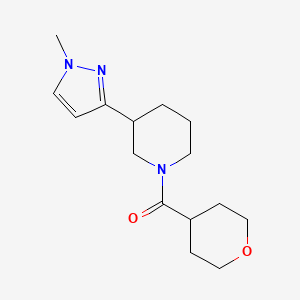
(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C15H23N3O2 and its molecular weight is 277.368. The purity is usually 95%.
BenchChem offers high-quality (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Die Radikalfängeaktivität der Verbindung wurde mit dem DPPH-Assay bewertet. Sie zeigt gute antioxidative Eigenschaften, wobei einige Derivate sogar die Aktivität von Ascorbinsäure (einem gängigen Antioxidans) übertreffen .
- Mehrere Derivate dieser Verbindung wurden synthetisiert und auf Zytotoxizität gegen Dickdarmkrebszellen (RKO-Zelllinie) getestet. Insbesondere Verbindung 3i zeigte eine potente Fängeaktivität mit einem IC50 von 6,2 µM und zeigte auch zytotoxische Wirkungen gegen RKO-Zellen .
- Stickstoffhaltige Heterocyclen wie Pyrazole spielen eine entscheidende Rolle in der Medikamentenentwicklung. Angesichts der vielfältigen biologischen Aktivitäten, die mit diesem System verbunden sind, sind Verbindungen, die den Pyrazolring enthalten, von Interesse .
- Die Struktur der Verbindung enthält einen 1,2,3-Triazol-Rest, der in verschiedenen medizinischen Gerüsten mit Aktivität gegen HIV, Tuberkulose, Viren, Bakterien und Krebs verwendet wurde .
- Derivate dieser Verbindung zeigen eine in-vitro-zytotoxische Effizienz mit IC50-Werten im Bereich von 0,426 bis 4,943 μM. Einige Derivate übertreffen die Aktivität von Standard-Referenzmedikamenten .
- In früheren Arbeiten wurden Amidverbindungen auf Basis von Bioisosterie durch Ersetzen eines Kohlenstoffatoms durch ein Stickstoffatom (ortho-Anilin-Substitution) entwickelt. Diese Verbindungen zeigten antimykotische Aktivität .
Antioxidative Aktivität
Antikrebs-Eigenschaften
Entwicklung von Heterocyclen-basierten Medikamenten
1,2,3-Triazol-basierte medizinische Gerüste
Effiziente Zytotoxizität
Bioisosterie und Antimykotische Aktivität
Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend in verschiedenen Bereichen ist, von der Antioxidationsforschung bis hin zur Krebstherapie. Ihre einzigartige Struktur und ihre biologischen Aktivitäten machen sie zu einem vielversprechenden Kandidaten für weitere Untersuchungen und Entwicklungen. 🌟
Biologische Aktivität
The compound (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.
Antitumor Activity
Recent studies have indicated that derivatives of pyrazole and related structures exhibit significant antitumor properties. For instance, certain pyrazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism suggests that our compound may also possess similar antitumor effects due to the presence of the pyrazole ring .
Antiviral Properties
Compounds containing pyrazole and piperidine structures have been investigated for their antiviral activity. In particular, modifications to the phenyl moiety in related compounds have been correlated with enhanced antiviral efficacy against various viral strains . The presence of the tetrahydropyran moiety may also contribute to improved bioavailability and interaction with viral proteins.
Other Biological Activities
Research has highlighted that pyrazole derivatives demonstrate a range of biological activities including:
These activities are often attributed to the ability of nitrogen-containing heterocycles to interact with biological targets effectively.
Study 1: Antitumor Mechanism Investigation
A study published in 2021 synthesized various pyrazole derivatives, including those structurally related to our compound. The results showed that certain derivatives inhibited cancer cell growth by disrupting the microtubule dynamics necessary for mitosis . This suggests that our compound could be evaluated for similar mechanisms in future studies.
Study 2: Structure–Activity Relationship (SAR)
In another investigation focusing on SAR, researchers identified key structural features that enhance biological activity against tumors and viruses. The incorporation of specific substituents on the pyrazole ring was found to significantly increase potency . This emphasizes the importance of further exploring modifications to our compound's structure.
Summary of Biological Activities
Structure–Activity Relationship Data
| Compound Structure | Activity Level | Notes |
|---|---|---|
| Pyrazole derivative A | High | Strong antitumor activity |
| Piperidine derivative B | Moderate | Effective against specific viruses |
| Tetrahydropyran derivative C | Variable | Needs further investigation |
Eigenschaften
IUPAC Name |
[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-17-8-4-14(16-17)13-3-2-7-18(11-13)15(19)12-5-9-20-10-6-12/h4,8,12-13H,2-3,5-7,9-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJJBBHVNUJNDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














